Methyl 3-[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)sulfonyl]-5-chlorothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4’-carbamoyl-1,4’-bipiperidin-1’-yl)sulfonyl]-5-chlorothiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a methyl ester, a sulfonyl group, and a bipiperidinyl moiety, making it a molecule of interest for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4’-carbamoyl-1,4’-bipiperidin-1’-yl)sulfonyl]-5-chlorothiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Ester Group: Esterification is carried out using methanol and a suitable acid catalyst.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base like pyridine.
Formation of the Bipiperidinyl Moiety: The bipiperidinyl group is synthesized separately and then coupled to the thiophene core through a carbamoylation reaction using carbamoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes using continuous flow reactors for better control of reaction conditions and employing high-throughput purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound is of interest in medicinal chemistry for developing new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 3-[(4’-carbamoyl-1,4’-bipiperidin-1’-yl)sulfonyl]-5-chlorothiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the bipiperidinyl moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4’-carbamoyl-1,4’-bipiperidin-1’-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
- Methyl 3-[(4’-carbamoyl-1,4’-bipiperidin-1’-yl)sulfonyl]-5-bromothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 3-[(4’-carbamoyl-1,4’-bipiperidin-1’-yl)sulfonyl]-5-chlorothiophene-2-carboxylate stands out due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. This makes it a unique candidate for specific applications where such characteristics are desirable.
Properties
Molecular Formula |
C17H24ClN3O5S2 |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
methyl 3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)sulfonyl-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C17H24ClN3O5S2/c1-26-15(22)14-12(11-13(18)27-14)28(24,25)21-9-5-17(6-10-21,16(19)23)20-7-3-2-4-8-20/h11H,2-10H2,1H3,(H2,19,23) |
InChI Key |
IIUYXLIIIQHYRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origin of Product |
United States |
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